molecular formula C8H12N4O2S B13953927 Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- CAS No. 55469-64-2

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-

Cat. No.: B13953927
CAS No.: 55469-64-2
M. Wt: 228.27 g/mol
InChI Key: IFQFVDMOGCFZIF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228271 It is known for its unique structure, which includes a benzenesulfonamide group and a triazeno group

Preparation Methods

The synthesis of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 3,3-dimethyl-1-triazenoamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazeno group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacteria and cancer cells.

    Medicine: In the medical field, Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- has been explored for its potential use in chemotherapy. It has shown promise in preclinical studies for the treatment of various cancers, including melanoma and leukemia.

    Industry: The compound is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with DNA and proteins. This leads to the disruption of cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death.

The triazeno group in the compound is responsible for its alkylating activity, while the benzenesulfonamide group enhances its solubility and stability. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- can be compared with other similar compounds, such as:

    Benzenesulfonamide, p-(3-methyl-1-triazeno)-: This compound has a similar structure but with a methyl group instead of a dimethyl group. It exhibits similar chemical reactivity but may have different biological activity and toxicity profiles.

    Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-benzoic acid: This derivative includes a benzoic acid group, which can alter its solubility and reactivity. It has been studied for its potential use in cancer therapy.

    This compoundimidazole: This compound contains an imidazole ring, which can enhance its binding affinity to certain biological targets. It has shown promise as an anticancer and antimicrobial agent.

The uniqueness of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

55469-64-2

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(dimethylaminodiazenyl)benzenesulfonamide

InChI

InChI=1S/C8H12N4O2S/c1-12(2)11-10-7-3-5-8(6-4-7)15(9,13)14/h3-6H,1-2H3,(H2,9,13,14)

InChI Key

IFQFVDMOGCFZIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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